molecular formula C10H4Cl2N2O B2597367 2,4-Dichlorobenzofuro[3,2-D]pyrimidine CAS No. 160199-95-1

2,4-Dichlorobenzofuro[3,2-D]pyrimidine

Cat. No. B2597367
CAS RN: 160199-95-1
M. Wt: 239.06
InChI Key: PHHATHMJJOZFEK-UHFFFAOYSA-N
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Description

“2,4-Dichlorobenzofuro[3,2-D]pyrimidine” is a chemical compound with the molecular formula C10H4Cl2N2O . It has a molecular weight of 239.06 . The IUPAC name for this compound is 2,4-dichlorobenzofuro[3,2-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of “2,4-Dichlorobenzofuro[3,2-D]pyrimidine” can be represented by the SMILES notation: ClC1=NC(Cl)=C2OC3=CC=CC=C3C2=N1 .


Physical And Chemical Properties Analysis

“2,4-Dichlorobenzofuro[3,2-D]pyrimidine” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,4-Dichlorobenzofuro[3,2-d]pyrimidine has been utilized in the synthesis of various heterocyclic compounds. For instance, Tikad et al. (2007) reported a new efficient route to create dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines, using 2,4-dichlorobenzofuro[3,2-d]pyrimidine through palladium-catalyzed reactions (Tikad et al., 2007). Additionally, the compound has been used for synthesizing mono- and disubstituted pyrido[3,2-d]pyrimidines, as described by Tikad et al. (2006) through S N Ar and palladium-catalyzed reactions (Tikad et al., 2006).

Application in Biomedical Research

2,4-Dichlorobenzofuro[3,2-d]pyrimidine derivatives have shown potential in biomedical research. For instance, Jubete et al. (2019) discussed the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones and their biomedical applications, highlighting the role of these compounds in providing ligands for various body receptors (Jubete et al., 2019).

Antibacterial Properties

The antibacterial potential of 2,4-Dichlorobenzofuro[3,2-d]pyrimidine derivatives has been investigated. For example, Etemadi et al. (2016) synthesized and evaluated a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines for their antibacterial properties, revealing significant potential as antibacterial agents (Etemadi et al., 2016).

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical properties. Hussain et al. (2020) investigated thiopyrimidine derivatives for nonlinear optics (NLO) fields, emphasizing the significance of 4-thiopyrimidines derivatives, including those derived from 2,4-Dichlorobenzofuro[3,2-d]pyrimidine (Hussain et al., 2020).

Applications in Organic Chemistry

In organic chemistry, 2,4-Dichlorobenzofuro[3,2-d]pyrimidine has been a key intermediate in various syntheses. Dong et al. (2012) described a new technique for synthesizing 2,4-dichloro-thieno[3,2-d]pyrimidine, highlighting its importance as an intermediate compound (Dong et al., 2012).

Safety and Hazards

The safety information available indicates that “2,4-Dichlorobenzofuro[3,2-D]pyrimidine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2O/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHATHMJJOZFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzofuro[3,2-D]pyrimidine

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